

solidification pathways of hypoeutectic Al-Cu alloys

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Compound of Interest

Compound Name: Aluminum;copper

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An In-depth Technical Guide to the Solidification Pathways of Hypoeutectic Al-Cu Alloys

Introduction

Aluminum-copper (Al-Cu) alloys, particularly those in the 2xxx series, are foundational materials in the aerospace and automotive industries due to their high strength-to-weight ratio and good mechanical properties.^[1] The final microstructure, which dictates these properties, is established during solidification. Understanding and controlling the solidification pathway—the sequence of phase transformations from liquid to solid—is therefore critical for tailoring the alloy's performance.^[2] This guide provides a detailed examination of the solidification process in hypoeutectic Al-Cu alloys, intended for researchers and scientists in materials science and engineering. A hypoeutectic alloy has a lower concentration of the alloying element (copper) than the eutectic composition.^[3]

The Aluminum-Copper Phase Diagram: Hypoeutectic Region

The Al-Cu binary phase diagram is the essential roadmap for predicting the phase transformations that occur during the cooling of an Al-Cu alloy.^[4] For hypoeutectic alloys (compositions to the left of the eutectic point), the key features are the liquidus line, the solidus line, the eutectic point, and the solvus line.

- Liquid (L): The single-phase region where the alloy is fully molten.

- α -Aluminum: A terminal solid solution of copper in an aluminum face-centered cubic (FCC) crystal structure.
- θ -phase (Al_2Cu): An intermetallic compound that forms in the Al-Cu system.[5]
- Eutectic Point: The specific composition (33 wt.% Cu) and temperature (548 °C) at which the liquid phase transforms simultaneously into two solid phases ($\alpha + \theta$).[2][3][5]

Upon cooling, a hypoeutectic Al-Cu alloy will cross the liquidus line, initiating the solidification of the primary α -Al phase. As the temperature continues to decrease, the alloy enters a two-phase region ($\text{L} + \alpha$) before reaching the eutectic temperature.

Equilibrium Solidification Pathway

Under conditions of infinitely slow cooling (equilibrium solidification), the solidification process for a hypoeutectic Al-Cu alloy (e.g., Al-20wt%Cu) proceeds as follows:

- Initial Cooling: The alloy is cooled from a fully liquid state.
- Primary α -Al Formation: Upon reaching the liquidus temperature, the first solid phase, primary α -aluminum, begins to nucleate and grow, typically in a dendritic (tree-like) morphology.[6] These dendrites are rich in aluminum.
- Liquid Enrichment: The formation of Al-rich α -dendrites causes the rejection of copper atoms into the surrounding liquid.[3] This progressively enriches the remaining liquid in copper, causing its composition to move along the liquidus line toward the eutectic point.
- Eutectic Reaction: Cooling continues until the remaining liquid reaches the eutectic composition (33 wt.% Cu) at the eutectic temperature (548 °C). At this point, the remaining liquid undergoes the eutectic reaction, transforming into a fine, lamellar (alternating plate-like) mixture of the α -Al and θ (Al_2Cu) phases.[3][5]
- Final Microstructure: At room temperature, the final microstructure consists of large primary α -Al dendrites surrounded by a finely divided eutectic mixture of $\alpha + \theta$.[2][3]

Non-Equilibrium Solidification (Scheil-Gulliver Model)

In practical casting and welding scenarios, cooling rates are too fast to maintain equilibrium. The Scheil-Gulliver model provides a more accurate description by assuming no diffusion in the solid phases and perfect mixing in the liquid.^{[7][8][9]} This leads to microsegregation, where the center of the α -Al dendrites is leaner in copper than the regions that solidify later.^[7] Consequently, the eutectic reaction begins at the equilibrium eutectic temperature, but a larger fraction of the eutectic phase is formed compared to the equilibrium prediction.^[7]

Influence of Cooling Rate

The cooling rate during solidification has a profound impact on the resulting microstructure and, consequently, the mechanical properties of the alloy.^{[10][11]}

- Microstructural Refinement: Higher cooling rates provide less time for atomic diffusion.^[11] This leads to a more refined microstructure, characterized by smaller grain sizes and a significant reduction in the secondary dendrite arm spacing (SDAS)—the distance between adjacent side branches of a dendrite.^{[10][12]}
- Mechanical Properties: A finer microstructure generally enhances mechanical properties. The smaller SDAS and refined eutectic structure create more obstacles to dislocation movement, increasing the alloy's yield strength and ultimate tensile strength.^{[3][10]}
- Non-Equilibrium Phases: Very rapid solidification, such as that seen in additive manufacturing, can lead to non-equilibrium phenomena like solute trapping, where solute atoms are "trapped" in the solid phase beyond the equilibrium solubility limit, and the formation of metastable phases.^{[13][14]}

Quantitative Data Summary

The following tables summarize key quantitative data related to the solidification of hypoeutectic Al-Cu alloys.

Parameter	Value	Reference
Eutectic Composition	33 wt.% Cu	[3],[2]
Eutectic Temperature	548 °C (821 K)	[5]
Eutectic Reaction	$L \rightarrow \alpha\text{-Al} + \theta(\text{Al}_2\text{Cu})$	[3],[2]
Max. Solid Solubility of Cu in Al	5.65 wt.% (at 548 °C)	Phase Diagram Data

Table 1: Key solidification parameters for the binary Al-Cu system.

Cooling Rate (°C/s)	Secondary Dendrite Arm Spacing (SDAS) (μm)	Effect on Tensile Strength
1	~30	Baseline
5.7	~20	Increased
8	~18	Significantly Increased
15	~12	Maximally Increased

Table 2: Influence of cooling rate on Secondary Dendrite Arm Spacing (SDAS) and mechanical properties in Al-Cu alloys. (Data synthesized from [10][12]).

Experimental Protocols

Characterizing the solidification pathway of Al-Cu alloys involves several key experimental techniques.

Thermal Analysis (DSC/DTA)

Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is used to precisely measure the temperatures at which phase transformations occur.

- Methodology:
 - A small, known mass of the alloy (typically 10-50 mg) is placed in a crucible (e.g., alumina). An empty reference crucible is also prepared.

- The sample and reference are placed in a furnace and heated to a temperature where the alloy is fully liquid.
- The furnace is then cooled at a controlled, constant rate (e.g., 1-20 °C/min).[\[1\]](#)
- The DSC/DTA instrument records the temperature difference or differential heat flow between the sample and the reference.
- Exothermic events, such as the nucleation of the primary phase and the eutectic reaction, release latent heat, causing detectable peaks on the cooling curve.
- The onset temperatures of these peaks correspond to the liquidus and eutectic temperatures for that specific alloy and cooling rate.[\[15\]](#)[\[16\]](#)

Metallography and Microstructural Analysis

This protocol is used to prepare samples for microscopic examination to visualize the solidified microstructure.

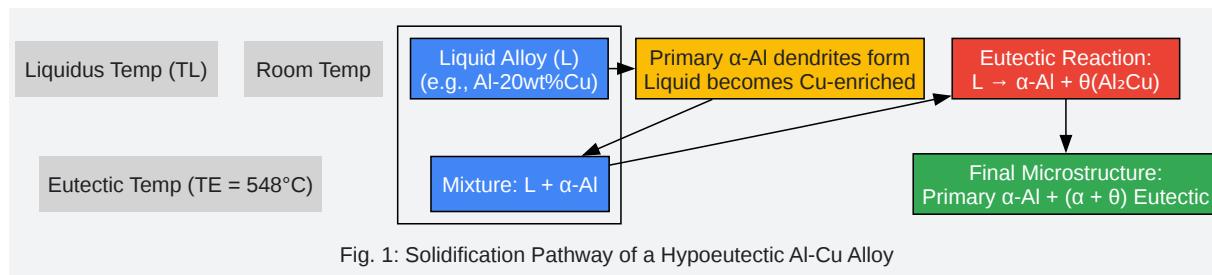
- Methodology:

- Sectioning: A representative cross-section is cut from the solidified alloy sample.
- Mounting: The sectioned sample is mounted in a polymer resin (e.g., epoxy) to facilitate handling during subsequent steps.
- Grinding: The mounted sample is ground using a series of progressively finer abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) to achieve a flat surface. Water is used as a lubricant and coolant.
- Polishing: The ground sample is polished using diamond pastes on polishing cloths. A typical sequence might be 6 µm, 3 µm, and finally 1 µm paste to obtain a mirror-like, scratch-free surface.
- Etching: The polished surface is chemically etched to reveal the microstructural features. For Al-Cu alloys, a common etchant is Keller's reagent (H_2O , HNO_3 , HCl , HF) or a dilute solution of nitric acid, which preferentially stains the θ -phase, making it appear dark under an optical microscope while the α -Al phase remains white.[\[3\]](#)

- Microscopy: The etched sample is examined using an optical microscope or a Scanning Electron Microscope (SEM). SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), allows for higher magnification imaging and local chemical composition analysis to identify the different phases present.[13]

Visualizations

Solidification Pathway Diagram



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Caption: Logical flow of phase transformations during the cooling of a hypoeutectic Al-Cu alloy.

Experimental Workflow Diagram

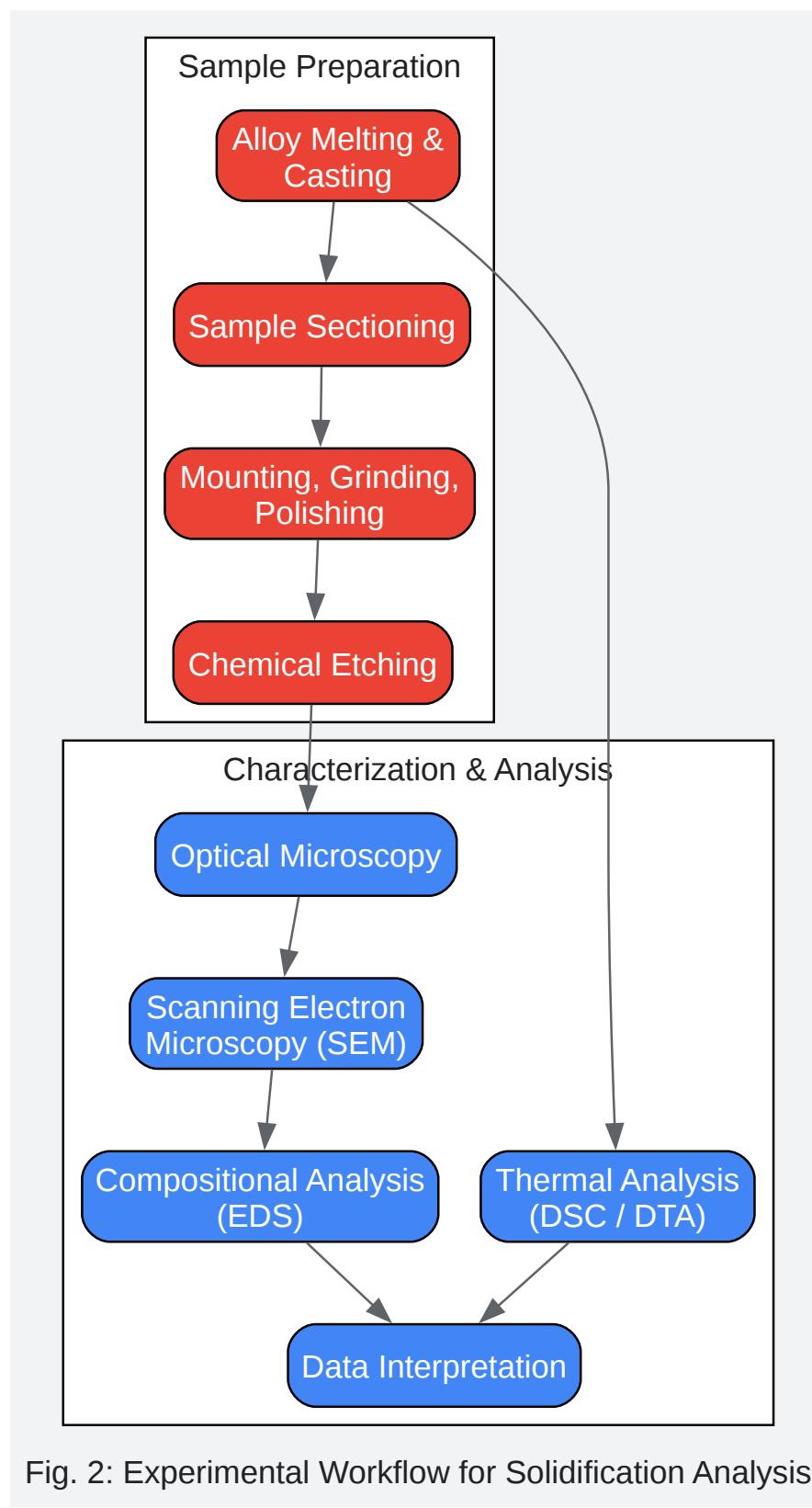


Fig. 2: Experimental Workflow for Solidification Analysis

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Caption: Standard workflow for the preparation and analysis of solidified alloy samples.

Cooling Rate Effects Diagram

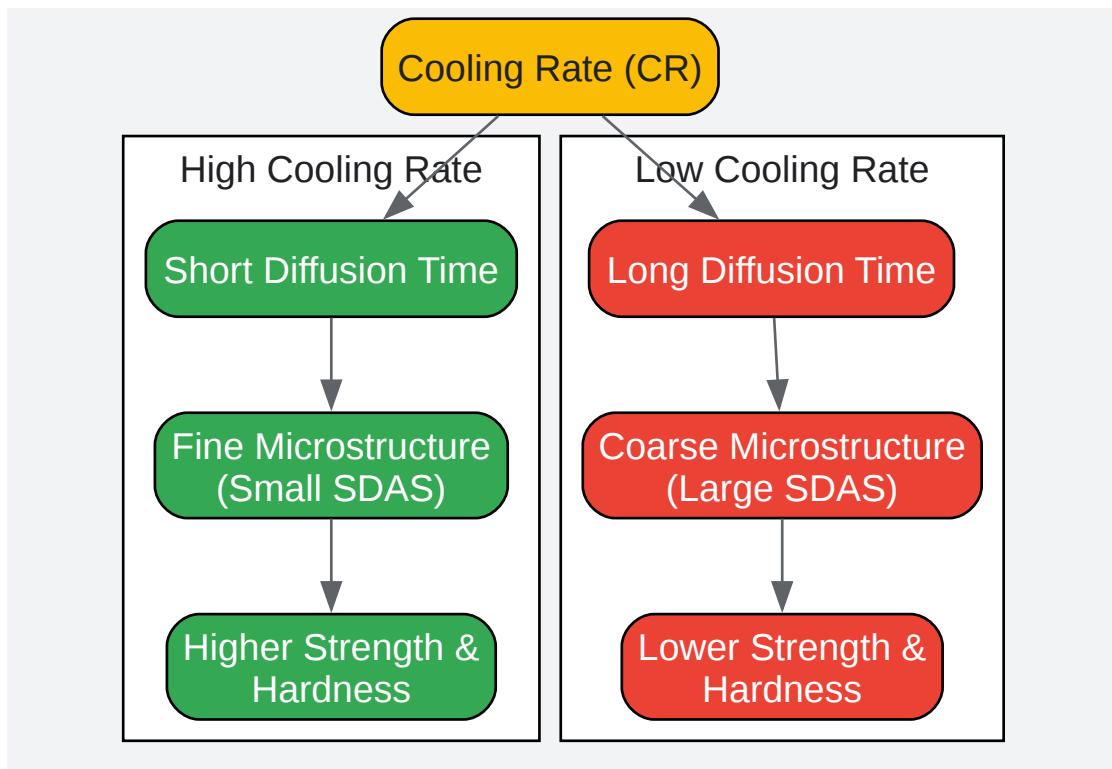


Fig. 3: Influence of Cooling Rate on Microstructure and Properties

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Caption: Relationship between cooling rate, solidification kinetics, and final material properties.

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